molecular formula C15H16ClN3 B147736 Acridine Yellow G CAS No. 135-49-9

Acridine Yellow G

Cat. No. B147736
CAS RN: 135-49-9
M. Wt: 273.76 g/mol
InChI Key: BGLGAKMTYHWWKW-UHFFFAOYSA-N
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Description

Acridine Yellow G (AYG) is a compound that has been studied for various applications, including its potential as an anti-tumor agent and as a photocatalyst for wastewater treatment. It has been shown to inhibit both the epidermal growth factor receptor (EGFR) and protein kinase C kinases (PKCs), leading to cell growth repression, cell cycle arrest, and activation of apoptosis in tumors . Additionally, AYG has been explored for its photocatalytic properties, particularly in the degradation of pollutants such as ferulic acid under solar irradiation .

Synthesis Analysis

The synthesis of AYG-related compounds has been explored in the context of creating imide oligomers. These oligomers were synthesized using acridine yellow with various dianhydrides, and the process was optimized for efficiency. The resulting imide oligomers were found to be thermally stable up to 400°C . Furthermore, AYG has been used as a photo-induced electron transfer (PET) photocatalyst for the metal-free synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones, demonstrating its utility in green chemistry applications .

Molecular Structure Analysis

AYG's molecular interactions have been studied through its binding to humic acid, which was investigated using fluorescence quenching methods. The equilibrium binding constants and thermodynamic values obtained from these studies suggest that AYG has a strong binding affinity to humic acid, which may affect its bioavailability . Additionally, the structure of AYG when complexed with dinucleoside monophosphates has been resolved, revealing details about its intercalative binding mode .

Chemical Reactions Analysis

AYG's chemical reactivity has been demonstrated in its ability to act as a photocatalyst. It has been shown to enhance the biodegradability of pollutants and eliminate ferulic acid as a model pollutant, with the process being thermodynamically favorable . The photocatalytic activity of AYG under visible light has also been harnessed for the synthesis of organic compounds, showcasing its potential in photochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of AYG have been characterized through various analytical techniques. Commercial samples of acridine yellow have been analyzed to distinguish true acridine yellow from other similar dyes, with differences observed in their photodynamic efficiency and spectral properties . The thermal stability of AYG-derived imide oligomers has been reported, with some of the oligomers showing solubility in organic solvents .

Scientific Research Applications

1. Chemosensing Applications

Acridine Yellow G (AYG) demonstrates effectiveness as a chemosensor, particularly for fluoride ions. The interaction between AYG and fluoride ions induces a visible color change and fluorescence quenching, making it a valuable tool for detecting fluoride in various contexts (Xie, Guo, Wang, & Liu, 2010).

2. Photocatalysis in Wastewater Treatment

AYG has been investigated as a solar photocatalyst for wastewater treatment. It's particularly effective under acidic conditions and has been shown to enhance the biodegradability of pollutants, like ferulic acid, in water. This makes AYG a promising agent for environmental remediation applications (Amat et al., 2007).

3. Cellular Photodynamic Inactivation

AYG, along with other acridine dyes, has been used in the photodynamic inactivation of cells. The mechanism involves light- and oxygen-dependent processes, highlighting its potential in targeted cellular applications (Martin & Logsdon, 1987).

4. Antitumor Applications

Research shows that AYG can inhibit the growth of glioblastoma cells by dual inhibition of the epidermal growth factor receptor and protein kinase C kinases. This suggests its potential as a therapeutic agent in cancer treatment (Qi et al., 2012).

5. Binding Studies with Humic Acid

AYG's binding interaction with humic acid has been studied using fluorescence quenching methods. These studies provide insights into the bioavailability of AYG and its thermodynamic properties, which can be essential for environmental science and ecological research (Herb & Anderson, 2013).

6. Inhibition of Protein Kinase C

AYG has been identified as a potent inhibitor of protein kinase C, an enzyme involved in various cellular processes. This discovery is significant for understanding its potential impact on cellular signaling pathways and its implications in diseases where protein kinase C plays a role (Hannun & Bell, 1988).

Safety And Hazards

Acridine Yellow G may cause respiratory irritation, is harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if swallowed, and is a suspected carcinogen78.


properties

IUPAC Name

2,7-dimethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGAKMTYHWWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-26-2 (Parent)
Record name Acridine Yellow
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DSSTOX Substance ID

DTXSID2059649
Record name 2,7-Dimethylacridin-3,6-yldiamine hydrochloride
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Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine Yellow

CAS RN

135-49-9
Record name Acridine Yellow
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Record name Acridine Yellow
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Record name Acridine Yellow G
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Record name 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1)
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Record name 2,7-Dimethylacridin-3,6-yldiamine hydrochloride
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Record name 2,7-dimethylacridin-3,6-yldiamine hydrochloride
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Record name ACRIDINE YELLOW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
JT Herb, BD Anderson - Applied Spectroscopy, 2013 - journals.sagepub.com
… Of the compounds investigated here, acridine yellow G has a binding … acridine yellow G was purchased as a cationic salt. Thus, an electrostatic interaction between acridine yellow G …
Number of citations: 2 journals.sagepub.com
Q Qi, K He, MH Yoo, CB Chan, X Liu, Z Zhang… - Journal of Biological …, 2012 - ASBMB
… To search for small molecules treating this aggressive cancer, we have established a cell-based screening and successfully identified acridine yellow G that preferentially blocks cell …
Number of citations: 9 www.jbc.org
VS Solanki, KL Ameta, B Pare… - Journal of the Indian …, 2022 - Elsevier
… The degradation of Acridine Yellow G using ZnO, TiO 2 , and TiO 2 /SiO 2 systems in the … Our studies designed a visible light LED-based reactorto degrade Acridine Yellow G (AYG) dye …
Number of citations: 4 www.sciencedirect.com
S Aliyeva - Journal of the Chinese Chemical Society, 2020 - Wiley Online Library
… This paper presents an analysis of adsorption of acridine yellow G (AYG) from aqueous solutions through the use of functionalized grapheme nanoplatelets/modified polybutadiene …
Number of citations: 4 onlinelibrary.wiley.com
N Houba-Herin, JD Graeve, CM Calberg-Bacq… - Stain …, 1983 - Taylor & Francis
Commercial samples of acridine yellow, all labeled CI 46025, have been analyzed by thin layer chromatography, UV and visible light spectroscopy, mass spectrometry, and …
Number of citations: 2 www.tandfonline.com
AM Amat, A Arques, F Galindo, MA Miranda… - Applied Catalysis B …, 2007 - Elsevier
… With this background, the present paper has explored the possibility of using acridine yellow G (AYG) (Scheme 1) as solar photocatalyst. This organic dye is commonly used in optics [23…
Number of citations: 69 www.sciencedirect.com
F Mohamadpour - Frontiers in Chemistry, 2022 - frontiersin.org
A four-component domino Michael-Mannich cyclocondensation of amines, dialkyl acetylenedicarboxylaes, and formaldehyde was utilized to lay out a green technique for sans metal …
Number of citations: 1 www.frontiersin.org
PM Meti, A Patil, JN Rayar… - … Conference on Optical …, 2017 - spiedigitallibrary.org
… acridine family (Acridine Orange& Acridine yellow G) by various solvatochromic methods … analyze the mitochondria etc. similarly acridine Yellow G also used as fluorescent probe for …
Number of citations: 4 www.spiedigitallibrary.org
F Mohamadpour - Current Research in Green and Sustainable Chemistry, 2023 - Elsevier
… The cytological use of acridine yellow G is extensive … Acridine yellow G is a dark orange to dark brown crystalline powder. When dissolved, the crystalline powder of acridine yellow G …
Number of citations: 1 www.sciencedirect.com
F Mohamadpour - Catalysis Surveys from Asia, 2023 - Springer
By employing the Knoevenagel–Michael tandem cyclocondensation of malononitrile, aldehydes, and resorcinol, we developed a green method for the radical synthesis of 2-amino-4 H-…
Number of citations: 1 link.springer.com

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